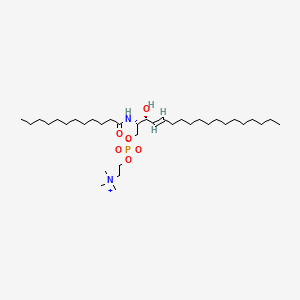Sphingomyelin is one of the bioactive lipids found in plasma membrane.
SM(d18:1/12:0) is a sphingomyelin 30:1.
N-(dodecanoyl)-sphing-4-enine-1-phosphocholine
CAS No.: 474923-21-2
Cat. No.: VC3247247
Molecular Formula: C35H71N2O6P
Molecular Weight: 646.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 474923-21-2 |
|---|---|
| Molecular Formula | C35H71N2O6P |
| Molecular Weight | 646.9 g/mol |
| IUPAC Name | [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C35H71N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h26,28,33-34,38H,6-25,27,29-32H2,1-5H3,(H-,36,39,40,41)/b28-26+/t33-,34+/m0/s1 |
| Standard InChI Key | HZCLJRFPXMKWHR-FEBLJDHQSA-N |
| Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O |
Introduction
N-(dodecanoyl)-sphing-4-enine-1-phosphocholine is a complex sphingolipid belonging to the sphingomyelin class. It features a dodecanoyl fatty acid chain attached to a sphingoid base with a phosphocholine head group. The chemical formula for this compound is C₃₅H₇₁N₂O₆P, and it plays a crucial role in cellular membranes, particularly in the nervous system and other tissues rich in sphingolipids .
Synthesis
The synthesis of N-(dodecanoyl)-sphing-4-enine-1-phosphocholine involves the enzyme sphingomyelin synthase, which transfers the phosphorylcholine group from phosphatidylcholine to ceramide, forming sphingomyelin. This compound can also undergo hydrolysis by sphingomyelinase to produce ceramide and phosphorylcholine, highlighting its dynamic role in lipid metabolism.
Biological Functions
N-(dodecanoyl)-sphing-4-enine-1-phosphocholine is involved in various biological processes, including influencing the activity of membrane proteins and receptors, thereby affecting cellular signaling pathways. Its integration into membranes and alteration of membrane properties have been studied using techniques like fluorescence spectroscopy and nuclear magnetic resonance.
Applications
This compound is used in research focusing on lipid bilayer interactions and membrane protein behavior. Its unique balance between hydrophobicity and hydrophilicity makes it valuable for studying membrane structure and function.
Similar Compounds and Comparison
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(octadecanoyl)-sphing-4-enine-1-phosphocholine | Contains an octadecanoyl fatty acid chain | Longer fatty acid chain affects membrane properties |
| N-(lauric)-sphing-4-enine-1-phosphocholine | Contains a lauric fatty acid chain | Shorter chain length may influence fluidity differently |
| N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine | Contains a hexadecanoyl fatty acid chain | Intermediate chain length impacts biophysical properties |
| N-(dodecanoyl)-sphing-4-enine-1-phosphocholine | Contains a dodecanoyl fatty acid chain | Balances hydrophobicity and hydrophilicity, influencing membrane interactions |
Research Findings and Implications
Sphingolipids, including N-(dodecanoyl)-sphing-4-enine-1-phosphocholine, play central roles in human physiology and disease. They are involved in lipid metabolism, inflammation, and fibrosis, making them potential targets for therapeutic interventions . The dysregulation of sphingolipid metabolism has been implicated in various diseases, including cardiovascular conditions and non-alcoholic fatty liver disease (NAFLD) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume